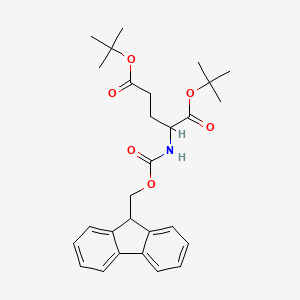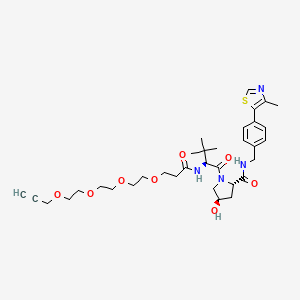
N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group attached to a difluoropiperidine ring, which is further connected to a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide typically involves the reaction of 4-aminophenylamine with 4,4-difluoropiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit DNA methyltransferases, thereby affecting gene expression and cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)piperidine: Similar structure but lacks the difluoro substitution.
4-Aminobiphenyl: Contains an aminophenyl group but lacks the piperidine ring.
N-(4-Aminophenyl)benzamide: Similar structure but with a benzamide group instead of a piperidine ring.
Uniqueness
N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide is unique due to the presence of both the difluoropiperidine ring and the aminophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoro substitution enhances the compound’s stability and reactivity, while the aminophenyl group contributes to its biological activity .
Properties
Molecular Formula |
C12H15F2N3O |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
N-(4-aminophenyl)-4,4-difluoropiperidine-1-carboxamide |
InChI |
InChI=1S/C12H15F2N3O/c13-12(14)5-7-17(8-6-12)11(18)16-10-3-1-9(15)2-4-10/h1-4H,5-8,15H2,(H,16,18) |
InChI Key |
CTEMSWLLIHAZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)






